M4205, also known as IDRX-42, is a highly selective inhibitor of the receptor tyrosine kinase known as c-KIT. This compound was initially discovered by Merck KGaA and is currently being developed by IDRx for therapeutic applications, particularly in treating gastrointestinal stromal tumors (GISTs) that are driven by mutations in the c-KIT gene. M4205 demonstrates a unique mechanism of action that allows it to effectively target specific mutations within the c-KIT receptor, making it a promising candidate for clinical use in oncology.
M4205 is classified as a type II receptor tyrosine kinase inhibitor. It specifically targets various mutations of the c-KIT receptor, including those found in exons 11, 13, and 17. The compound exhibits a high degree of selectivity for the mutant forms of c-KIT, with an IC50 value of 10 nM against the c-KIT V654A mutation .
The synthesis of M4205 involves several key steps that focus on creating a compound with high selectivity and potency against c-KIT mutations. Although specific synthetic routes are proprietary and not fully disclosed in public literature, it typically involves:
The synthetic process likely includes:
M4205's molecular structure features distinct functional groups that facilitate its interaction with the c-KIT receptor. The precise three-dimensional conformation allows it to fit into the active site of the receptor effectively.
While exact structural data (like crystallographic coordinates) may not be publicly available, computational modeling and docking studies suggest that M4205 adopts a conformation that stabilizes its binding to the mutant forms of c-KIT.
M4205 primarily functions through competitive inhibition of the ATP-binding site on the c-KIT receptor. This inhibition prevents downstream signaling pathways that lead to tumor growth and proliferation.
M4205 acts by selectively inhibiting mutated forms of the c-KIT receptor, which is often implicated in various cancers, particularly GISTs. Upon binding to these mutated receptors, M4205 disrupts their signaling pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells.
In vitro studies have shown that M4205 effectively inhibits cell growth in GIST cell lines harboring specific c-KIT mutations, supporting its role as a targeted therapy .
Relevant analyses demonstrate that M4205 possesses properties conducive to effective therapeutic use, including appropriate pharmacokinetic profiles .
M4205 is primarily being explored for its application in oncology, specifically for treating gastrointestinal stromal tumors driven by mutations in the c-KIT gene. Its selectivity for mutant receptors positions it as a potential best-in-class therapy compared to existing treatments, which may have broader side effects due to less specificity . Ongoing clinical trials aim to establish its efficacy and safety profile further.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1